molecular formula C13H11Br2NO B295453 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline

4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No. B295453
M. Wt: 357.04 g/mol
InChI Key: MWUYARNFAOQTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline is a chemical compound that belongs to the class of furoquinolines. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. It may also modulate the expression of certain genes involved in cancer cell growth and proliferation. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties, which may be attributed to its ability to inhibit certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline in lab experiments is its potential to inhibit cancer cell growth and proliferation. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new anti-cancer drugs. However, one of the limitations of using this compound is its toxicity, which may limit its application in certain experiments.

Future Directions

There are several future directions for research on 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline. One of the areas of focus is the development of new drugs based on this compound for the treatment of cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action and biochemical effects of this compound. Finally, the synthesis method of 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline can be optimized to improve its yield and purity.
In conclusion, 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline involves a series of chemical reactions. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then treated with a brominating agent to obtain the final product.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anti-cancer activity by inhibiting the growth of various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C13H11Br2NO

Molecular Weight

357.04 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline

InChI

InChI=1S/C13H11Br2NO/c1-7-2-3-11-9(4-7)12-10(13(15)16-11)5-8(6-14)17-12/h2-4,8H,5-6H2,1H3

InChI Key

MWUYARNFAOQTSV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C3=C2OC(C3)CBr)Br

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=C2OC(C3)CBr)Br

solubility

9.7 [ug/mL]

Origin of Product

United States

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